![molecular formula C21H17ClN4O2 B2552978 N-(3-氯苯基)-2-[2-(4-甲苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]乙酰胺 CAS No. 941920-73-6](/img/no-structure.png)

N-(3-氯苯基)-2-[2-(4-甲苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

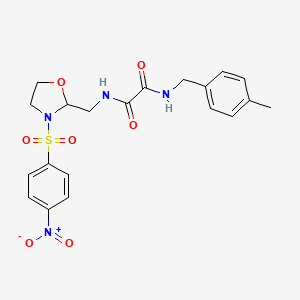

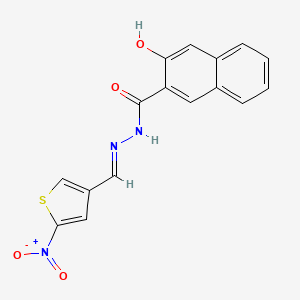

The compound "N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to its diverse functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures, as described in the second paper. The compound was prepared and then crystallized using a toluene and methanol mixture . This suggests that the synthesis of the target compound might also involve similar coupling reactions and careful selection of solvents for crystallization.

Molecular Structure Analysis

The molecular structure of related acetamides has been investigated using various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These studies have provided detailed information on the geometrical parameters of the molecules, which are in agreement with theoretical calculations . For the compound of interest, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions of the compounds studied, they do mention the presence of intermolecular interactions such as hydrogen bonding and hyper-conjugative interactions . These interactions are crucial in determining the reactivity and interaction of the molecules with other chemical species. The target compound, with its chlorophenyl and pyrazinyl groups, is likely to exhibit similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been characterized using a variety of methods. The first paper discusses the use of DFT calculations to analyze the stability of the molecule, charge delocalization, and hyperpolarizability, which is relevant for nonlinear optics applications . The second paper provides thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy data, which give insights into the thermal stability and electronic properties of the compound . These techniques could be applied to the target compound to determine its properties.

科学研究应用

配位配合物和抗氧化活性

一项研究重点关注吡唑-乙酰胺衍生物的合成和表征,特别是针对它们在与 Co(II) 和 Cu(II) 离子形成配位配合物中的用途。这些配合物表现出显着的抗氧化活性,表明在氧化应激受关注的领域(例如预防某些疾病或稳定药品和食品)中具有潜在应用 (Chkirate 等人,2019)。

非线性光学性质

另一项研究探索了结晶乙酰胺(包括吡唑-乙酰胺衍生物)的非线性光学性质。研究结果表明,由于这些化合物具有良好的(超)极化率,因此它们在光子器件(例如光开关和调制器)中具有潜在应用 (Castro 等人,2017)。

抗肿瘤活性

对吡唑并[3,4-d]嘧啶衍生物(与本化合物具有结构基序)的研究表明,其中一些衍生物对人乳腺腺癌细胞系表现出抗肿瘤活性。这表明在癌症研究和治疗中具有潜在应用 (El-Morsy 等人,2017)。

抗菌活性

一项关于由吡唑-乙酰胺和吡唑-喹喔啉构建的配位配合物的研究显示,对大肠杆菌和金黄色葡萄球菌等常见菌株具有出色的抗菌活性。这表明在开发新型抗菌剂方面具有潜在应用 (Chkirate 等人,2022)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3-chloroaniline with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid, followed by reduction and acetylation.", "Starting Materials": [ "3-chloroaniline", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in methanol and add 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid and pyridine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer and dissolve the residue in methanol. Add sodium borohydride and stir at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and dissolve the residue in acetic anhydride. Stir at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 7: Concentrate the organic layer and purify the product by column chromatography to obtain N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |

CAS 编号 |

941920-73-6 |

产品名称 |

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |

分子式 |

C21H17ClN4O2 |

分子量 |

392.84 |

IUPAC 名称 |

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27) |

InChI 键 |

QJPGJUDKPZCJOL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)

![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)

![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)